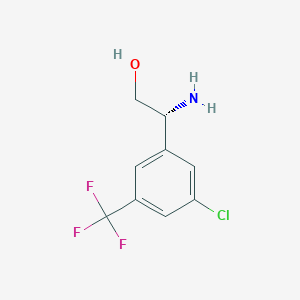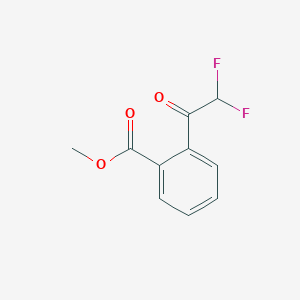![molecular formula C10H9FO7S B13579386 1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate typically involves the reaction of 1,3-dimethylbenzene-1,3-dicarboxylate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .
Applications De Recherche Scientifique
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules
Mécanisme D'action
The mechanism of action of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The fluorosulfonyl oxy group is highly reactive, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethylbenzene-1,3-dicarboxylate: Lacks the fluorosulfonyl oxy group, making it less reactive in certain chemical reactions.
5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate: Similar structure but without the dimethyl groups, affecting its reactivity and applications
Uniqueness
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of both dimethyl groups and a fluorosulfonyl oxy group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C10H9FO7S |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
dimethyl 5-fluorosulfonyloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9FO7S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18-19(11,14)15/h3-5H,1-2H3 |
Clé InChI |
CRUWELBVTXSLSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
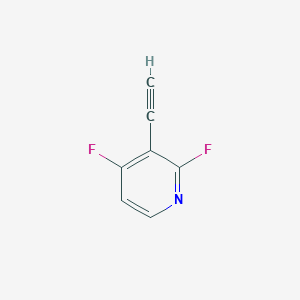
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
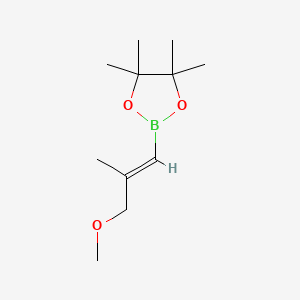
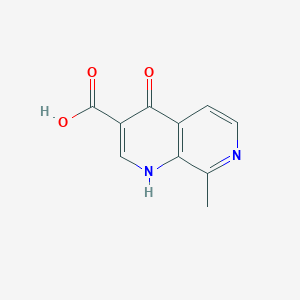
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)


![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
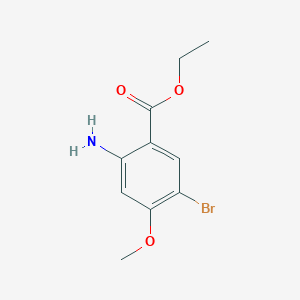
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
